2,2-Dimethyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)propan-1-one
Description
2,2-Dimethyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a piperidine and piperazine ring system
Properties
IUPAC Name |
2,2-dimethyl-1-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O/c1-15-14-16(22-8-6-5-7-9-22)21-18(20-15)24-12-10-23(11-13-24)17(25)19(2,3)4/h14H,5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAXMNHUFUDNGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C(C)(C)C)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2-Dimethyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)propan-1-one involves multiple steps, typically starting with the preparation of the piperidine and piperazine intermediates. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
Marckwald synthesis: This involves the reaction of alpha halo-ketones with ammonia or amines.
Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2,2-Dimethyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine rings.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Biological Research: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Industrial Applications: It is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2,2-Dimethyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)propan-1-one can be compared with other similar compounds such as:
Piperidine derivatives: These compounds share the piperidine ring system and have similar chemical properties.
Piperazine derivatives: These compounds contain the piperazine ring and are used in similar applications.
The uniqueness of 2,2-Dimethyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)propan-1-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
